molecular formula C9H11N5O3 B6533139 ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate CAS No. 1058197-31-1

ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate

Cat. No.: B6533139
CAS No.: 1058197-31-1
M. Wt: 237.22 g/mol
InChI Key: SVHVYKQUOCJVBY-UHFFFAOYSA-N
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Description

Ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.08618923 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyrimidine ring with an ethyl acetate moiety. The presence of a methyl and keto group enhances its chemical reactivity and biological potential.

PropertyValue
Molecular Formula C9H12N6O2
Molecular Weight 236.23 g/mol
CAS Number 1058432-66-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions yield compounds that demonstrate various biological activities.

Biological Activities

Research indicates that compounds within the triazolopyrimidine class often exhibit significant biological activities. Key areas of interest include:

  • Antimicrobial Activity : this compound has shown promise against several microbial strains. For instance:
    • Moderate activity against Staphylococcus aureus and Enterococcus faecalis was reported in studies involving related triazole compounds .
  • Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair processes .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models by modulating cytokine release and inhibiting inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various triazolopyrimidine derivatives against common pathogens. This compound exhibited notable activity against Bacillus cereus, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound could induce apoptosis in cancer cells through caspase activation pathways . These findings suggest potential applications in cancer therapeutics.

Properties

IUPAC Name

ethyl 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3-17-6(15)4-14-5-10-8-7(9(14)16)11-12-13(8)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHVYKQUOCJVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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